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For Researchers, Scientists, and Drug Development Professionals

Introduction
Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2

(SGLT2), a key protein involved in glucose reabsorption in the kidneys. Its primary therapeutic

action is to lower blood glucose levels in patients with type 2 diabetes by promoting the

excretion of glucose in the urine. While the on-target effects of Ertugliflozin are well-

characterized, a thorough understanding of its potential off-target activities is crucial for a

comprehensive safety and efficacy assessment. This technical guide provides a detailed

overview of the off-target profile of Ertugliflozin as determined in preliminary in vitro screening

panels. The data presented herein is critical for researchers and drug development

professionals seeking to understand the broader pharmacological profile of this SGLT2

inhibitor.

Quantitative Analysis of Off-Target Screening
In preclinical safety pharmacology studies, Ertugliflozin was evaluated against a broad panel

of molecular targets to identify potential off-target interactions. These screens are designed to

detect significant binding or functional modulation of receptors, ion channels, enzymes, and

transporters that are unrelated to the primary therapeutic target.
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According to the European Medicines Agency (EMA) assessment report, Ertugliflozin was

profiled in vitro against a comprehensive panel consisting of 56 receptors and ion channels, as

well as 8 enzyme assays.[1] The screening was conducted at a high concentration of 10 µM. At

this concentration, no significant inhibition (defined as >50%) of binding or enzyme activity was

observed for any of the targets in the panel.[1] This indicates a very low potential for off-target

pharmacology at clinically relevant exposures.[1]

While the specific list of the 56+8 targets screened for Ertugliflozin is not publicly disclosed,

such preclinical safety panels typically include a standard set of targets known to be associated

with adverse drug reactions. The following table provides a representative list of targets

commonly included in such panels, against which Ertugliflozin showed no significant activity at

10 µM.

Table 1: Representative Off-Target Safety Pharmacology Panel for Ertugliflozin
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Target Class Representative Targets
Observed Effect of
Ertugliflozin (at 10 µM)

GPCRs

Adenosine A1, A2A, A3;

Adrenergic α1A, α1B, α1D,

α2A, α2B, α2C, β1, β2;

Angiotensin AT1, AT2;

Bradykinin B1, B2;

Cannabinoid CB1, CB2;

Cholecystokinin CCK1, CCK2;

Dopamine D1, D2, D3, D4, D5;

Endothelin ETA, ETB; GABA

B; Histamine H1, H2, H3;

Muscarinic M1, M2, M3, M4,

M5; Opioid δ, κ, μ; Serotonin

5-HT1A, 5-HT1B, 5-HT2A, 5-

HT2B, 5-HT3, 5-HT4, 5-HT5a,

5-HT6, 5-HT7; Vasopressin

V1a, V2

No significant inhibition (>50%)

Ion Channels

Calcium Channel (L-type, N-

type, T-type); Potassium

Channel (hERG, KATP, Kv1.3,

Kv1.5, SKCa); Sodium

Channel (Site 2)

No significant inhibition (>50%)

Transporters

Dopamine Transporter (DAT);

Norepinephrine Transporter

(NET); Serotonin Transporter

(SERT)

No significant inhibition (>50%)

Enzymes

Acetylcholinesterase (AChE);

Cyclooxygenase-1 (COX-1);

Cyclooxygenase-2 (COX-2);

Monoamine Oxidase-A (MAO-

A); Monoamine Oxidase-B

(MAO-B); Phosphodiesterase

(PDE) family members; Protein

Kinases (various)

No significant inhibition (>50%)
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Nuclear Receptors

Androgen Receptor; Estrogen

Receptor; Glucocorticoid

Receptor

No significant inhibition (>50%)

This table is illustrative of typical targets in a preclinical safety panel. The exact composition of

the panel used for Ertugliflozin is not publicly available. The conclusion of "No significant

inhibition (>50%)" is based on the EMA assessment report.

hERG Channel Activity
A critical component of safety pharmacology is the assessment of a compound's potential to

inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, as inhibition of this

channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

Table 2: Ertugliflozin Activity at the hERG Channel

Target Assay Type Result (IC50)
Safety Margin (vs.
unbound Cmax)

hERG K+ Channel Patch Clamp 59 µM ~1465x

The IC50 value for hERG inhibition by Ertugliflozin was determined to be 59 µM.[1] This

concentration is approximately 1465 times higher than the unbound maximum plasma

concentration (Cmax) observed in humans at the 15 mg once-daily dose, indicating a very low

risk of hERG-related cardiotoxicity.[1]

Experimental Protocols
The following sections describe the detailed methodologies for the key experiments typically

employed in preclinical off-target screening.

Radioligand Binding Assays for Receptors, Ion
Channels, and Transporters
Radioligand binding assays are used to determine the ability of a test compound to displace a

radioactively labeled ligand from its target.
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Objective: To assess the binding affinity of Ertugliflozin to a panel of G-protein coupled

receptors (GPCRs), ion channels, and transporters.

Methodology:

Membrane Preparation:

Cell lines recombinantly expressing the target of interest or tissue homogenates known to

be rich in the target are used.

Cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes.

The membrane pellet is washed and resuspended in an appropriate assay buffer to a

specific protein concentration.

Binding Assay:

The assay is typically performed in a 96-well plate format.

To each well, the membrane preparation, a fixed concentration of a specific radioligand

(e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of the test compound (Ertugliflozin)

are added.

For determining non-specific binding, a high concentration of a known, unlabeled ligand

for the target is added to a set of wells.

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a

duration sufficient to reach binding equilibrium.

Separation and Detection:

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell

harvester, which separates the bound radioligand from the unbound.

The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis:

The percentage of specific binding of the radioligand is calculated for each concentration

of the test compound.

The concentration of the test compound that inhibits 50% of the specific radioligand

binding (IC50) is determined by non-linear regression analysis.

Membrane Preparation

Binding Assay Detection

Cell Culture with Target Receptor Homogenization Centrifugation & Washing Membrane Preparation

96-well Plate Incubation

Radioligand

Ertugliflozin Rapid Filtration Scintillation Counting Data Analysis (IC50)

Click to download full resolution via product page

Workflow for a typical radioligand binding assay.

In Vitro Enzyme Inhibition Assays
These assays measure the ability of a test compound to inhibit the activity of a specific

enzyme.

Objective: To determine if Ertugliflozin inhibits the activity of a panel of key enzymes.

Methodology:
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Reagents and Solutions:

A purified preparation of the target enzyme.

A specific substrate for the enzyme that, when acted upon, produces a detectable signal

(e.g., colorimetric, fluorescent, or luminescent).

The test compound (Ertugliflozin) at various concentrations.

An appropriate assay buffer that provides optimal conditions for enzyme activity (pH, ionic

strength).

Any necessary cofactors for the enzyme.

Enzyme Assay:

The assay is conducted in a microplate format.

The enzyme and the test compound are pre-incubated together in the assay buffer for a

defined period.

The enzymatic reaction is initiated by the addition of the substrate.

The reaction is allowed to proceed for a specific time at a controlled temperature.

Signal Detection:

The reaction is stopped, often by adding a stop solution.

The signal generated by the product of the enzymatic reaction is measured using a

microplate reader.

Data Analysis:

The enzyme activity is calculated as the rate of product formation.

The percentage of inhibition of enzyme activity is determined for each concentration of the

test compound relative to a control without the inhibitor.
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The IC50 value is calculated using non-linear regression.

Assay Setup

Enzymatic Reaction Analysis

Microplate Pre-incubation

Purified Enzyme

Ertugliflozin

Reaction IncubationSubstrate Signal Detection IC50 Calculation

Click to download full resolution via product page

Workflow for a standard in vitro enzyme inhibition assay.

hERG Manual Patch Clamp Assay
The patch clamp technique is the gold standard for assessing the effect of a compound on ion

channel function.

Objective: To determine the inhibitory effect of Ertugliflozin on the hERG potassium channel

current.

Methodology:

Cell Preparation:

A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel is

used.
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Cells are cultured and prepared as a single-cell suspension for the assay.

Electrophysiological Recording:

A single cell is selected and a tight seal (giga-seal) is formed between the cell membrane

and the tip of a glass micropipette.

The membrane patch under the pipette tip is ruptured to achieve the whole-cell recording

configuration, allowing for control of the intracellular environment and measurement of the

total current across the cell membrane.

The cell is held at a specific holding potential, and voltage steps are applied to elicit the

hERG current.

Compound Application:

The hERG current is recorded under baseline conditions.

Ertugliflozin at various concentrations is then perfused over the cell.

The hERG current is recorded again in the presence of the compound.

Data Analysis:

The amplitude of the hERG tail current is measured before and after the application of the

test compound.

The percentage of inhibition of the hERG current is calculated for each concentration.

An IC50 value is determined from the concentration-response curve.

Cell Preparation Recording Compound Testing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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